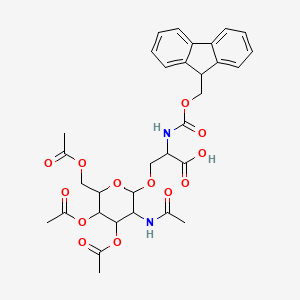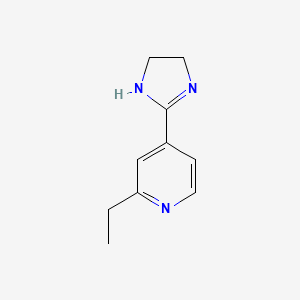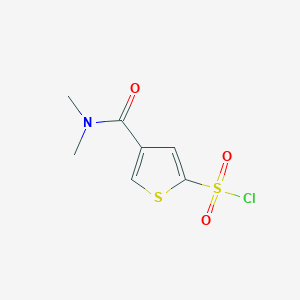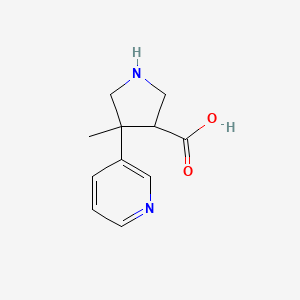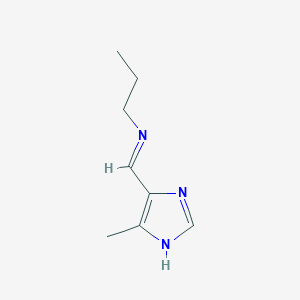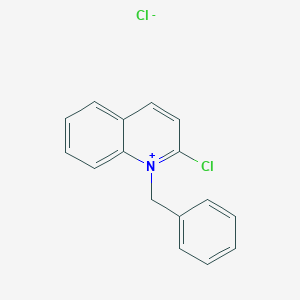
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, along with a dimethylpropan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Formation of the Amine Backbone: The dimethylpropan-1-amine backbone can be synthesized through reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the amine backbone can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-bromo-5-methoxyphenyl)(methyl)sulfane: Similar in structure but contains a sulfur atom instead of the amine group.
(3-bromo-5-methoxyphenyl)methanol: Contains a hydroxyl group instead of the amine group.
Uniqueness
(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its chiral nature and the presence of both bromine and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
Clé InChI |
VCIDDSQUBPTFIQ-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)OC)N |
SMILES canonique |
CC(C)(C)C(C1=CC(=CC(=C1)Br)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



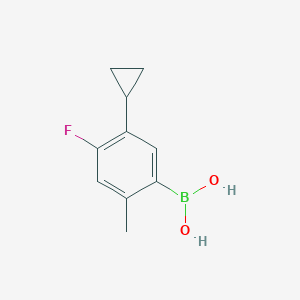


![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)

